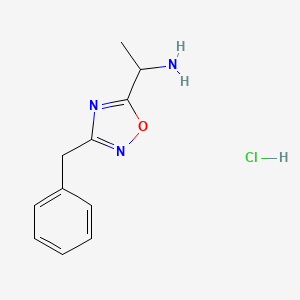

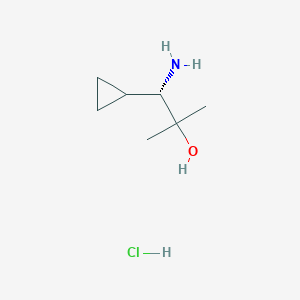

![molecular formula C10H20N2 B1375904 3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine CAS No. 1228682-15-2](/img/structure/B1375904.png)

3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine is a chemical compound with the CAS Number: 1228682-15-2 . It has a molecular weight of 168.28 . The IUPAC name for this compound is 3-ethyloctahydro-2H-pyrido[1,2-a]pyrazine .

Molecular Structure Analysis

The InChI code for 3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine is 1S/C10H20N2/c1-2-9-8-12-6-4-3-5-10(12)7-11-9/h9-11H,2-8H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine is a liquid at room temperature .Scientific Research Applications

Piperazine Derivatives in Therapeutics

Piperazine and its derivatives, including structures similar to 3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine, play a crucial role in medicinal chemistry, offering a wide range of therapeutic applications. These compounds are integral to the design of drugs with diverse pharmacological activities such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory effects. The versatility of the piperazine scaffold is highlighted by its presence in numerous well-known drugs, underscoring its significant potential in drug discovery and development. Modifications to the piperazine nucleus can lead to notable differences in the medicinal properties of the resultant molecules, suggesting a broad avenue for research and therapeutic innovation (Rathi, Syed, Shin, & Patel, 2016).

Antimycobacterial Properties

Piperazine structures are also pivotal in the fight against Mycobacterium tuberculosis, with several molecules containing piperazine units showing potent activity against both drug-sensitive and drug-resistant strains. This highlights the importance of piperazine as a building block in the development of anti-TB molecules. The design and structure-activity relationship (SAR) of these compounds provide valuable insights for medicinal chemists aiming to create effective, selective, and cost-efficient antimycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Role in Antidepressant Development

The presence of a piperazine substructure is a common feature among many marketed antidepressants, which is not merely due to its favorable CNS pharmacokinetic profile but also its specific binding conformations in these therapeutic agents. This suggests that piperazine plays a significant role beyond just enhancing CNS activity, warranting further investigation into how it influences the design and efficacy of novel antidepressant compounds (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).

Environmental Applications

Beyond medicinal applications, piperazine derivatives are also explored in environmental contexts, such as in the development of novel nanofiltration membranes. These membranes, featuring a crumpled polyamide layer with piperazine-based structures, have shown potential for significant improvements in water treatment processes, offering enhanced separation performance, water permeance, and antifouling properties. This underscores the versatility of piperazine derivatives in contributing to solutions for critical environmental challenges (Shao, Zeng, Long, Zhu, Peng, Wang, Yang, & Tang, 2022).

Safety And Hazards

Future Directions

Given the wide range of biological activities related to pyrrolopyrazine scaffold, which is a similar compound, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name |

3-ethyl-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-9-8-12-6-4-3-5-10(12)7-11-9/h9-11H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYRTYMUDUFVSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCCCC2CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

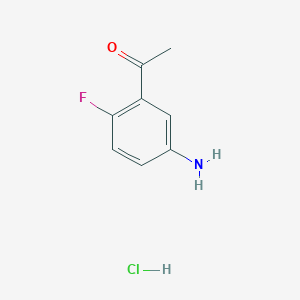

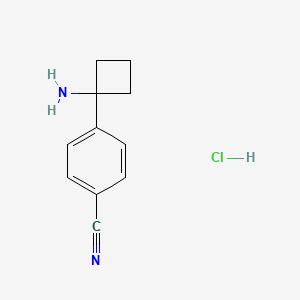

![Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride](/img/structure/B1375822.png)

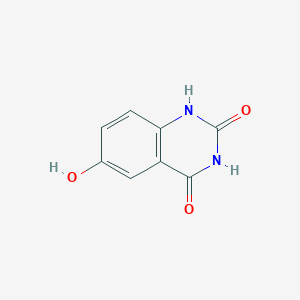

![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)

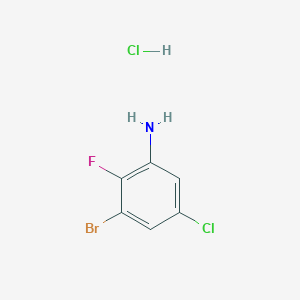

![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)

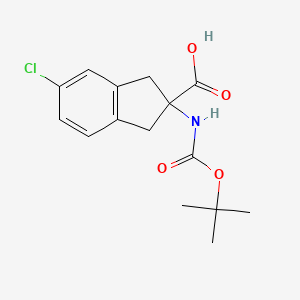

![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)

![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)

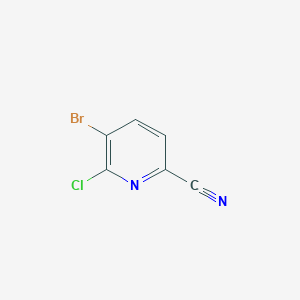

![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)